molecular formula C7H10Cl2N2O B11751050 (2S)-2-chloro-5-imino-2,3,5,7a-tetrahydro-1H-pyrrolizin-7a-ol hydrochloride

(2S)-2-chloro-5-imino-2,3,5,7a-tetrahydro-1H-pyrrolizin-7a-ol hydrochloride

Cat. No.: B11751050
M. Wt: 209.07 g/mol
InChI Key: NKRBZSNRJFNVLC-SXWDIKBWSA-N
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Description

(2S)-2-chloro-5-imino-2,3,5,7a-tetrahydro-1H-pyrrolizin-7a-ol hydrochloride is a synthetic compound with potential applications in various scientific fields. Its unique structure, characterized by a pyrrolizine ring, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-chloro-5-imino-2,3,5,7a-tetrahydro-1H-pyrrolizin-7a-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolizine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Chlorination: Introduction of the chlorine atom at the 2-position is usually done using reagents like thionyl chloride or phosphorus pentachloride.

    Imination: The imino group at the 5-position is introduced through a reaction with an appropriate amine.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrolizine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-chloro-5-imino-2,3,5,7a-tetrahydro-1H-pyrrolizin-7a-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-chloro-5-imino-2,3,5,7a-tetrahydro-1H-pyrrolizin-7a-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-(-)-Ephedrine hydrochloride
  • (S)-2-Methoxypropylamine hydrochloride
  • (1S,2S)-trans-2-Aminocyclopentanol hydrochloride

Uniqueness

Compared to similar compounds, (2S)-2-chloro-5-imino-2,3,5,7a-tetrahydro-1H-pyrrolizin-7a-ol hydrochloride stands out due to its unique pyrrolizine ring structure and the presence of both chlorine and imino functional groups

Properties

Molecular Formula

C7H10Cl2N2O

Molecular Weight

209.07 g/mol

IUPAC Name

(2S)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol;hydrochloride

InChI

InChI=1S/C7H9ClN2O.ClH/c8-5-3-7(11)2-1-6(9)10(7)4-5;/h1-2,5,9,11H,3-4H2;1H/t5-,7?;/m0./s1

InChI Key

NKRBZSNRJFNVLC-SXWDIKBWSA-N

Isomeric SMILES

C1[C@@H](CN2C1(C=CC2=N)O)Cl.Cl

Canonical SMILES

C1C(CN2C1(C=CC2=N)O)Cl.Cl

Origin of Product

United States

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